molecular formula C22H19N3O5S2 B14106587 methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate

methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate

Cat. No.: B14106587
M. Wt: 469.5 g/mol
InChI Key: QNHSJYJVFZGWKJ-UHFFFAOYSA-N
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Description

Methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes a thiophene ring, a pyrimidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrimidine intermediates, followed by their coupling and subsequent esterification to form the final product. Common reagents used in these reactions include thiophene-2-carbaldehyde, malononitrile, and various catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidines .

Scientific Research Applications

Methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate is unique due to its combination of a thiophene ring, a pyrimidine ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C22H19N3O5S2

Molecular Weight

469.5 g/mol

IUPAC Name

methyl 4-[[2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H19N3O5S2/c1-30-21(28)14-4-6-15(7-5-14)23-18(26)13-25-17-9-12-32-19(17)20(27)24(22(25)29)10-8-16-3-2-11-31-16/h2-7,9,11-12H,8,10,13H2,1H3,(H,23,26)

InChI Key

QNHSJYJVFZGWKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Origin of Product

United States

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